N-(2,4-dimethoxyphenyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of sulfonyl piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Naphthylsulfonyl Group: The naphthylsulfonyl group can be introduced via sulfonylation reactions using reagents like naphthylsulfonyl chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential as an enzyme inhibitor or receptor antagonist.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to the active site of enzymes, inhibiting their activity. The piperidine ring could enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide: Similar in structure but with variations in the substituents on the aromatic rings.
N-(2,4-dimethoxyphenyl)-1-(2-naphthylsulfonyl)-3-pyrrolidinecarboxamide: Similar but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The unique combination of the dimethoxyphenyl, naphthylsulfonyl, and piperidinecarboxamide groups in this compound may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-30-20-10-12-22(23(15-20)31-2)25-24(27)19-8-5-13-26(16-19)32(28,29)21-11-9-17-6-3-4-7-18(17)14-21/h3-4,6-7,9-12,14-15,19H,5,8,13,16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPYYBMGNBSMPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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